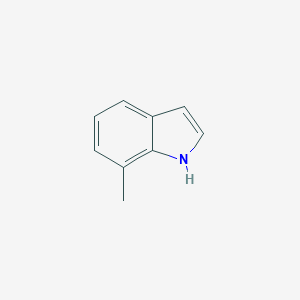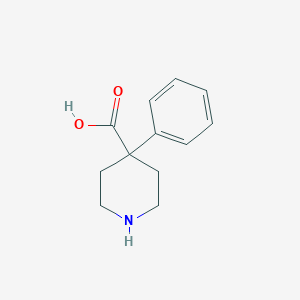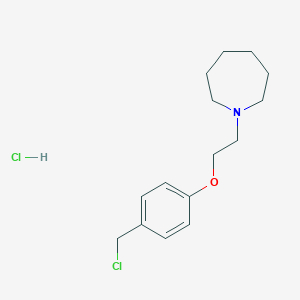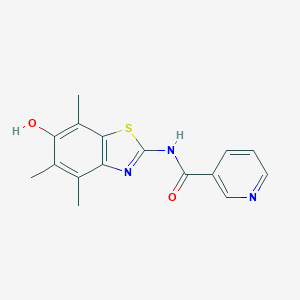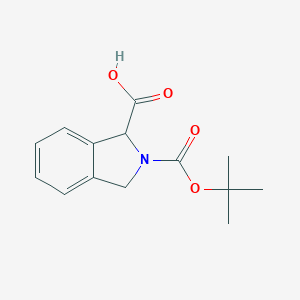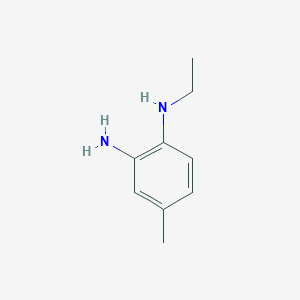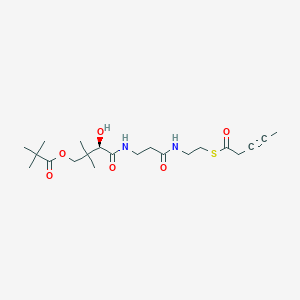
3-Pentynoyl-S-pantetheine-11-pivalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pentynoyl-S-pantetheine-11-pivalate, also known as PPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in biochemical research. PPA belongs to a class of compounds known as acyl carrier protein (ACP) mimetics, which have been shown to modulate the activity of various enzymes involved in fatty acid biosynthesis.
Mecanismo De Acción
The mechanism of action of 3-Pentynoyl-S-pantetheine-11-pivalate involves its binding to ACP, which is a small protein that plays a critical role in the biosynthesis of fatty acids and polyketides. 3-Pentynoyl-S-pantetheine-11-pivalate binds to ACP in a manner similar to the natural substrate, acyl-CoA, and modulates the activity of various enzymes involved in this process.
Efectos Bioquímicos Y Fisiológicos
3-Pentynoyl-S-pantetheine-11-pivalate has been shown to modulate the activity of various enzymes involved in fatty acid biosynthesis, including acyl-ACP synthetase and β-ketoacyl-ACP synthase. 3-Pentynoyl-S-pantetheine-11-pivalate has also been shown to inhibit the activity of FabI, which is a key enzyme involved in the biosynthesis of bacterial fatty acids. In addition, 3-Pentynoyl-S-pantetheine-11-pivalate has been shown to have anti-inflammatory effects in various animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-Pentynoyl-S-pantetheine-11-pivalate is its ability to modulate the activity of various enzymes involved in fatty acid biosynthesis, which makes it a valuable tool for studying this process. However, one of the main limitations of 3-Pentynoyl-S-pantetheine-11-pivalate is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 3-Pentynoyl-S-pantetheine-11-pivalate. One of the main directions is the development of more potent and selective ACP mimetics that can be used to study the role of ACP in various biochemical processes. Another direction is the use of 3-Pentynoyl-S-pantetheine-11-pivalate in the development of novel therapeutics for various diseases, including cancer and bacterial infections. Finally, the development of new synthetic methods for the preparation of 3-Pentynoyl-S-pantetheine-11-pivalate and related compounds will be important for the continued study of these compounds.
Métodos De Síntesis
3-Pentynoyl-S-pantetheine-11-pivalate can be synthesized using a multi-step process involving the condensation of pantetheine and pivalic acid followed by acylation with 3-pentynoyl chloride. The resulting compound is purified using column chromatography and characterized using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Aplicaciones Científicas De Investigación
3-Pentynoyl-S-pantetheine-11-pivalate has been used as a tool compound in various biochemical and physiological studies. One of the main applications of 3-Pentynoyl-S-pantetheine-11-pivalate is in the study of fatty acid biosynthesis, where it has been shown to modulate the activity of various enzymes involved in this process. 3-Pentynoyl-S-pantetheine-11-pivalate has also been used to study the role of ACP in the biosynthesis of polyketides, which are important natural products with various pharmaceutical applications.
Propiedades
Número CAS |
119072-37-6 |
|---|---|
Nombre del producto |
3-Pentynoyl-S-pantetheine-11-pivalate |
Fórmula molecular |
C21H34N2O6S |
Peso molecular |
442.6 g/mol |
Nombre IUPAC |
[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-pent-3-ynoylsulfanylethylamino)propyl]amino]butyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C21H34N2O6S/c1-7-8-9-16(25)30-13-12-22-15(24)10-11-23-18(27)17(26)21(5,6)14-29-19(28)20(2,3)4/h17,26H,9-14H2,1-6H3,(H,22,24)(H,23,27)/t17-/m0/s1 |
Clave InChI |
QIPZFAJEWGKKJV-KRWDZBQOSA-N |
SMILES isomérico |
CC#CCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COC(=O)C(C)(C)C)O |
SMILES |
CC#CCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COC(=O)C(C)(C)C)O |
SMILES canónico |
CC#CCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COC(=O)C(C)(C)C)O |
Otros números CAS |
119072-37-6 |
Sinónimos |
3-pentynoyl-S-pantetheine-11-pivalate 3-pentynoyl-SPP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



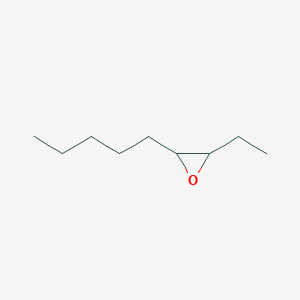
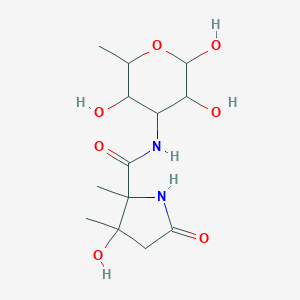
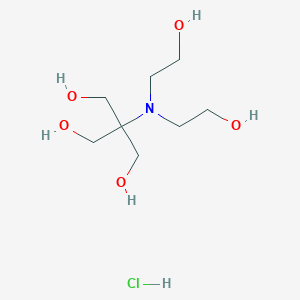
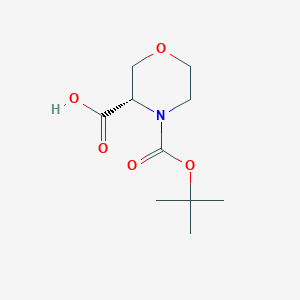
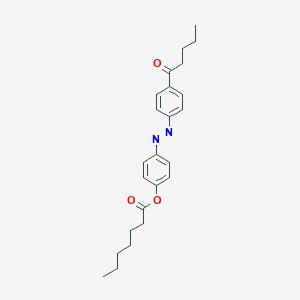
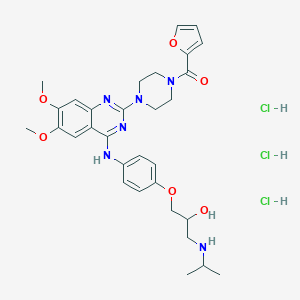
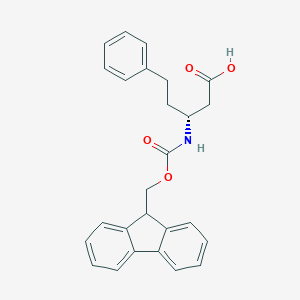
![3-Methyl-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole](/img/structure/B51507.png)
